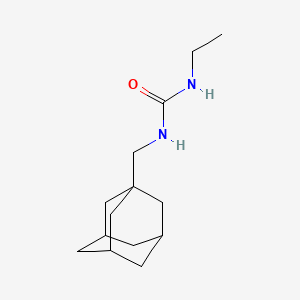

N-(1-adamantylmethyl)-N'-ethylurea

説明

BenchChem offers high-quality N-(1-adamantylmethyl)-N'-ethylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-adamantylmethyl)-N'-ethylurea including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-(1-adamantylmethyl)-3-ethylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O/c1-2-15-13(17)16-9-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12H,2-9H2,1H3,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQLBDNGWXPUYFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NCC12CC3CC(C1)CC(C3)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

N-(1-adamantylmethyl)-N’-ethylurea is a synthetic compound that has been identified as a designer drugSimilar compounds, such as n-(1-adamantyl)-1-pentyl-1h-indole-3-carboxamide (apica) and n-(1-adamantyl)-1-pentyl-1h-indazole-3-carboxamide (apinaca), have been identified as synthetic cannabinoids. These compounds interact with the cannabinoid receptors in the brain, which play a crucial role in various physiological processes including appetite, pain-sensation, mood, and memory.

Mode of Action

Based on the structure and properties of similar adamantane derivatives, it can be inferred that the compound might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces. The adamantyl group in the compound could potentially enhance its lipophilicity, thereby increasing its ability to cross biological membranes and interact with its targets.

Biochemical Pathways

These pathways play a significant role in various physiological processes, including immune response, cell proliferation, and neuronal signaling.

生物活性

N-(1-adamantylmethyl)-N'-ethylurea is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

The compound N-(1-adamantylmethyl)-N'-ethylurea belongs to a class of adamantane derivatives, which are known for their diverse pharmacological properties. The adamantyl group enhances lipophilicity, potentially improving the compound's bioavailability and interaction with biological targets. This section provides an overview of its synthesis and the significance of its biological activity.

3.1 Antiviral Properties

Research indicates that derivatives of adamantane, including N-(1-adamantylmethyl)-N'-ethylurea, exhibit significant antiviral activity, particularly against HIV-1 and influenza viruses. Studies have shown that similar compounds can inhibit viral replication through various mechanisms, including interference with viral entry and replication processes .

3.2 Antimicrobial Activity

In vitro studies have demonstrated that adamantane derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structures have shown minimum inhibitory concentrations (MIC) ranging from 62.5 to 1000 µg/mL against various bacterial strains .

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| S. epidermidis | 62.5 | Highly Susceptible |

| E. coli | 250 | Moderate Susceptible |

| C. albicans | 1000 | Lower Susceptibility |

3.3 Cytotoxicity Studies

Cytotoxicity assessments using cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma) revealed that N-(1-adamantylmethyl)-N'-ethylurea did not significantly affect cell proliferation within tested doses . This suggests a favorable safety profile for potential therapeutic applications.

4.1 Interaction with Biological Targets

The mechanism by which N-(1-adamantylmethyl)-N'-ethylurea exerts its biological effects likely involves non-covalent interactions such as hydrogen bonding and hydrophobic interactions with cellular targets . These interactions can influence various biochemical pathways related to immune response and neuronal signaling.

4.2 Pharmacokinetics

The lipophilicity conferred by the adamantyl group is expected to enhance absorption and distribution in biological systems, potentially leading to improved pharmacokinetic profiles compared to non-adamantane compounds .

5.1 Anti-HIV Activity

A study conducted by Novakov et al. (2009) explored the anti-HIV-1 activities of structurally related compounds, suggesting that N-(1-adamantylmethyl)-N'-ethylurea may also exhibit similar effects due to its structural characteristics . The study highlighted the importance of structural modifications in enhancing antiviral efficacy.

5.2 Antimicrobial Efficacy

Research conducted on adamantane derivatives indicated significant antimicrobial activity against a variety of pathogens, reinforcing the potential application of N-(1-adamantylmethyl)-N'-ethylurea in treating infections caused by resistant strains .

6. Conclusion

N-(1-adamantylmethyl)-N'-ethylurea represents a promising candidate for further research in medicinal chemistry due to its diverse biological activities, particularly in antiviral and antimicrobial domains. Continued exploration of its mechanisms of action and optimization of its pharmacological properties could lead to novel therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。